molecular formula C27H36O7 B1278217 20-O-Acetylingenol-3-angelate CAS No. 82425-35-2

20-O-Acetylingenol-3-angelate

Cat. No. B1278217
CAS RN: 82425-35-2
M. Wt: 472.6 g/mol
InChI Key: ZYCAGKYWXRKLSN-KLKWOBOISA-N
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Description

20-O-Acetylingenol-3-angelate is a natural compound . It is found in the leaves and stems of the plant Inga . It has a variety of biological activities including tumor growth inhibition, anti-inflammatory, antifungal, and antioxidant effects .


Synthesis Analysis

The compound 3-O-angeloyl-20-O-acetyl ingenol (AAI), also known as 20-O-acetyl-ingenol-3-angelate or PEP008, is a synthetic derivative of ingenol mebutate . The synthesis details of AAI have been reported and it has been demonstrated that AAI has higher cytotoxicity than ingenol mebutate in a chronic myeloid leukemia K562 cell line .


Molecular Structure Analysis

The molecular weight of 20-O-Acetylingenol-3-angelate is 472.58 . The IUPAC name is (1aR,2S,5R,5aS,6S,8aS,9R,10aR)-4-(acetoxymethyl)-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropaeannulen-6-yl (Z)-2-methylbut-2-enoate .


Physical And Chemical Properties Analysis

The physical form of 20-O-Acetylingenol-3-angelate is solid . It is stored at temperatures between -80 and -20 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Characterization

  • Semisynthesis : A high-yielding method for preparing ingenol 3-angelate (PEP005, ingenol mebutate), including 20-O-acetylingenol-3-angelate, was developed. This process efficiently produced angelates without isomerization to tiglate, expanding the scope of stereoconservative esterification for various alcohols (Liang et al., 2012).

Cytotoxicity and Cancer Research

  • Cytotoxic Effects : Ingenol mebutate and its synthetic derivative, 3-O-angeloyl-20-O-acetyl ingenol (AAI), showed significant cytotoxicity against chronic myeloid leukemia K562 cell line. AAI displayed higher cytotoxicity and intracellular stability compared to ingenol mebutate, suggesting potential as a chemotherapeutic agent (Liu et al., 2016).

  • Interaction with Protein Kinase C (PKC) : Ingenol 3-angelate (I3A) binds to PKC-alpha with high affinity. Its efficacy in inhibiting cell proliferation and its ability to translocate PKC isoforms in cells indicate a complex interaction with PKC, impacting cell proliferation and apoptosis (Kedei et al., 2004).

Chemotherapeutic Potential

  • Anti-Cancer Activity : Ingenol-3-angelate (Ing3A) targets tumor vasculature and is in clinical trials for treating various skin cancers. It demonstrates unique properties like inducing acute neutrophilic inflammation and vascular damage, distinct from related compounds (Li et al., 2010).

  • Immunostimulatory Chemotherapy : Ingenol-3-angelate (PEP005) was found to generate anti-cancer CD8 T cells capable of regressing metastases. Its combination with CD8 T cell-based immunotherapies could further regress distant metastases, showing promise as a local chemotherapeutic agent (Le et al., 2009).

properties

IUPAC Name

[(1S,4S,5S,6R,9S,10R,12R,14R)-7-(acetyloxymethyl)-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl] (Z)-2-methylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O7/c1-8-13(2)24(31)34-23-14(3)11-26-15(4)9-19-20(25(19,6)7)18(22(26)30)10-17(12-33-16(5)28)21(29)27(23,26)32/h8,10-11,15,18-21,23,29,32H,9,12H2,1-7H3/b13-8-/t15-,18+,19-,20+,21-,23+,26+,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYCAGKYWXRKLSN-KLKWOBOISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@H]1C(=C[C@@]23[C@@]1([C@@H](C(=C[C@H](C2=O)[C@H]4[C@H](C4(C)C)C[C@H]3C)COC(=O)C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

20-O-Acetylingenol-3-angelate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
A Vasas, D Rédei, D Csupor, J Molnár… - European journal of …, 2012 - Wiley Online Library
Diterpenes occurring in plants of the Euphorbiaceae family are of considerable interest in the context of natural product drug discovery programs because of their wide range of …
G Boije af Gennas, V Talman… - Current topics in …, 2011 - ingentaconnect.com
… , was reported as the mechanism of cytostatic effect induced by low doses (0.1-1 µg/ml) of ingenol-3-angelate in certain melanoma cell lines [122] and of 20-O-acetylingenol-3-angelate (…
Number of citations: 35 www.ingentaconnect.com
J Dinić, M Novaković, M Pešić - Biodiversity and Biomedicine, 2020 - Elsevier
… 20-O-acetylingenol 3-angelate was reported to have therapeutic potential for a breast cancer, colon cancer, and melanomas (Mason et al., 2010). Ingenol mebutate isolated from E. …
Number of citations: 1 www.sciencedirect.com

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